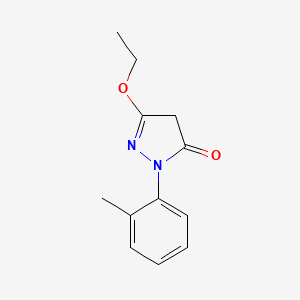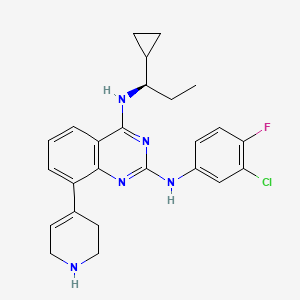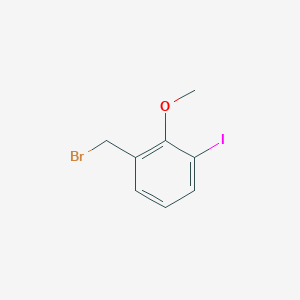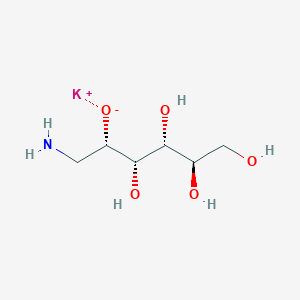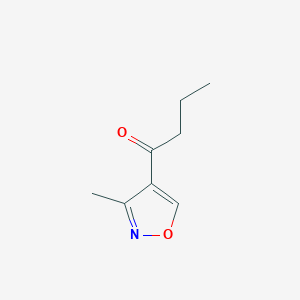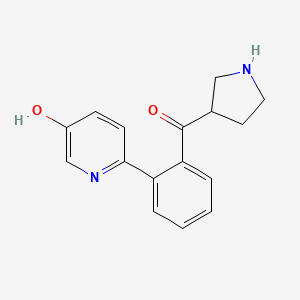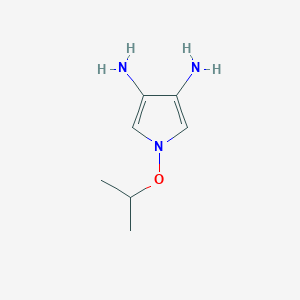
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulphonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by bromomethylation and sulfonylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulphonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The sulphonyl chloride group can also undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the specific positioning of the bromomethyl and fluorine groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H5BrClFO2S |
|---|---|
Peso molecular |
287.53 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-6(10)2-1-3-7(5)13(9,11)12/h1-3H,4H2 |
Clave InChI |
KLNFPINPLBWXFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


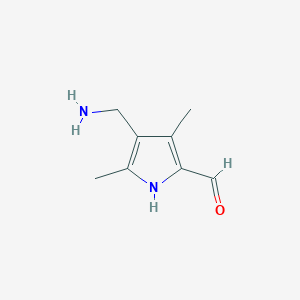
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
